molecular formula C10H12N2O3 B2574087 N-(2-hydroxyethyl)-N'-phenylethanediamide CAS No. 69433-42-7

N-(2-hydroxyethyl)-N'-phenylethanediamide

Cat. No. B2574087
CAS RN: 69433-42-7
M. Wt: 208.217
InChI Key: NPQJVBMNVYKEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)ethylenediamine, also known as 2-(2-Aminoethylamino)ethanol, is a compound with the molecular formula NH2CH2CH2NHCH2CH2OH . It is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can also be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

Scientific Research Applications

Mineral Flotation Agent

Background: Phosphorus is essential for plant growth and development. Soil serves as the primary source of phosphorus for plants, and phosphate ore is a crucial raw material for phosphate fertilizer production. However, most phosphate deposits contain low-grade apatite mixed with quartz and other gangue minerals, making direct utilization challenging .

Application:

CO~2~ Capture Activator

Background: Carbon capture and storage (CCS) technologies are crucial for mitigating greenhouse gas emissions. Activators enhance the efficiency of amine-based CO2 capture systems.

Application:

Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide (FADs)

Application:

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQJVBMNVYKEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N'-phenylethanediamide

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